molecular formula C12H10F3N3OS B2637028 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 321553-35-9

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2637028
CAS No.: 321553-35-9
M. Wt: 301.29
InChI Key: NFNCDCCKXBHXQE-FRKPEAEDSA-N
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Description

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound is specifically claimed in a patent for treating diseases mediated by P2X3 and/or P2X2/3 receptors . As a key research tool, it is primarily investigated for its potential in managing chronic pain conditions, including neuropathic and inflammatory pain, as well as respiratory reflexes and cough. The P2X3 receptor is highly expressed on sensory neurons and plays a critical role in afferent signaling and nociception . By selectively blocking ATP-induced activation of this receptor, this oxime derivative helps researchers elucidate the pathophysiological roles of purinergic signaling. Its research value is significant in the fields of neuropharmacology and immunology, providing a strategic compound for developing novel therapeutic agents for refractory chronic cough and pain syndromes where existing treatments are inadequate.

Properties

IUPAC Name

(NE)-N-[[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-18-11(20-8-5-3-2-4-6-8)9(7-16-19)10(17-18)12(13,14)15/h2-7,19H,1H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNCDCCKXBHXQE-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of efficient purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Phenylthiol, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that derivatives of pyrazole compounds, including 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime, exhibit antiviral properties. A study highlighted the importance of maintaining specific structural elements, such as the trifluoromethyl group and the phenyl ring, to preserve antiviral potency against viruses like the measles virus .

Case Study :

  • In a high-throughput screening for non-nucleoside inhibitors of viral RNA-dependent RNA polymerase, modifications to the pyrazole structure led to varying degrees of activity, emphasizing the significance of structural integrity in drug design .

Agrochemical Applications

2. Pesticide Development

Pyrazoles are recognized for their potential as agrochemicals, particularly in developing pesticides. The unique trifluoromethyl group enhances biological activity and selectivity against pests.

Data Table: Comparison of Pyrazole Derivatives in Agrochemical Research

Compound NameActivityTarget PestReference
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazoleModerateAphids
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-oneHighVarious insects

Synthesis and Functionalization

3. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including one-step procedures that yield high purity and yield. The introduction of functional groups at different positions allows for the development of new derivatives with enhanced properties.

Case Study on Synthesis :
A practical synthetic method was developed that involved the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by functionalization at the 4th position, which demonstrated significant efficiency in producing desired compounds .

Mechanism of Action

The mechanism of action of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group can form strong interactions with protein targets, potentially inhibiting their function. The oxime group can act as a hydrogen bond donor or acceptor, further stabilizing interactions with biological molecules .

Comparison with Similar Compounds

Crystallographic and Conformational Differences

X-ray studies reveal that substituents significantly influence molecular conformation and packing:

  • Dihedral Angles: In the target compound, the phenylsulfanyl group forms a dihedral angle of ~83° with the pyrazole ring, whereas phenoxy substituents (e.g., 4-chlorophenoxy) exhibit angles of ~78°–85° . These angles affect molecular planarity and crystal packing efficiency.
  • Intermolecular Interactions: The phenylsulfanyl group participates in S⋯N contacts (3.3–3.5 Å), stabilizing the crystal lattice . In contrast, phenoxy analogs rely on C-H⋯O hydrogen bonds .
  • Trifluoromethyl Effects : The CF3 group induces electron-withdrawing effects, shortening C-N bond lengths in the pyrazole ring (1.34–1.37 Å) compared to methyl-substituted analogs (1.40–1.42 Å) .

Physicochemical Properties

Property Target Compound 5-(3-Cl-Ph-S)-CF3 O-(4-Cl-benzoyl)oxime 1,3-Dimethyl-5-Ph-O- oxime
Melting Point (°C) Not reported 133–134 133–134
Solubility Moderate in ethyl acetate Low in H2O; high in DCM Low in H2O
Molecular Weight (g/mol) 316.29 437.77 231.25
  • Melting Points : Chlorinated derivatives (e.g., 4-Cl-benzoyl oxime) exhibit higher melting points due to enhanced van der Waals interactions .
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability compared to dimethyl-substituted analogs .

Biological Activity

1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime (CAS Number: 321533-77-1) is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant research findings.

  • Molecular Formula : C12H9F3N2OS
  • Molecular Weight : 286.27 g/mol
  • Melting Point : Approximately 96°C

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with phenylsulfanyl and trifluoromethyl groups, followed by oxime formation. Recent studies have explored variations in synthesis techniques, including microwave-assisted methods, which enhance yield and purity compared to conventional reflux methods .

Antiparasitic Activity

Recent research has indicated that derivatives of pyrazole compounds exhibit potent activity against various parasites. Specifically, this compound has shown effectiveness against nematodes, such as Haemonchus contortus, which affects sheep. The compound acts as an inhibitor, demonstrating a significant reduction in parasite viability at low concentrations .

Insecticidal and Acaricidal Properties

Studies have highlighted the insecticidal and acaricidal properties of pyrazole derivatives. For instance, preliminary bioassays showed that similar compounds exhibited excellent acaricidal activity against Tetranychus cinnabarinus at concentrations as low as 10 µg/mL. The introduction of the trifluoromethyl group is believed to enhance these biological activities by improving the compound's lipophilicity and overall stability in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Phenylsulfanyl Moiety : Contributes to the compound's stability and interaction with biological targets.

Table 1 summarizes the biological activities observed in various studies:

CompoundTarget OrganismConcentration (µg/mL)Activity
This compoundHaemonchus contortusN/APotent inhibitor
Similar Pyrazole DerivativeTetranychus cinnabarinus10Excellent acaricidal activity
Similar Pyrazole DerivativePlutella xylostella200Good insecticidal activity

Case Studies

A notable case study involved the evaluation of several pyrazole oxime derivatives for their acaricidal effectiveness. The results indicated that compounds with specific substitutions on the phenyl ring exhibited varied levels of activity, suggesting that careful structural modifications could lead to enhanced efficacy against target pests .

Q & A

Q. What are the standard synthetic protocols for preparing 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime?

The compound is synthesized via a multi-step procedure:

  • Step 1 : Condensation of 1-methyl-3-trifluoromethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the oxime intermediate.
  • Step 2 : Esterification using acyl chlorides (e.g., 4-chlorobenzoyl chloride) in dichloromethane with pyridine as a base, followed by reflux for 7–8 hours. Purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization .
  • Key parameters : Reaction temperature (room temperature to reflux), molar ratios (1:1.25 aldehyde oxime to acyl chloride), and solvent selection (dichloromethane or chloroform).

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves dihedral angles (e.g., 77.6° between pyrazole and phenyl rings) and hydrogen-bonding networks (C–H⋯O interactions) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent effects, e.g., trifluoromethyl (δ ~110–120 ppm in ¹³C) and phenylsulfanyl groups (δ ~7.2–7.6 ppm in ¹H) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What preliminary bioactivities have been reported for this compound?

Derivatives exhibit fungicidal and insecticidal activity. For example:

  • Fungicidal activity : EC₅₀ values of 12–25 μg/mL against Botrytis cinerea .
  • Insecticidal activity : 80–90% mortality against Plutella xylostella at 500 ppm . Bioactivity is attributed to the oxime ester pharmacophore and electron-withdrawing trifluoromethyl group .

Advanced Research Questions

Q. How do substituents on the phenylsulfanyl group influence reaction efficiency and bioactivity?

  • Electron-withdrawing groups (e.g., 3-chloro, 4-nitro) enhance electrophilicity at the pyrazole C4 position, improving acylation yields (75–85% vs. 60% for unsubstituted analogs) .
  • Steric effects : Bulky substituents (e.g., 2,4-dichloro) reduce reaction rates due to hindered nucleophilic attack .
  • Bioactivity correlation : 3-Chlorophenylsulfanyl derivatives show higher fungicidal activity (EC₅₀ = 12 μg/mL) than 4-methyl analogs (EC₅₀ = 25 μg/mL) due to improved membrane permeability .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare bioassay conditions (e.g., Botrytis cinerea strain variability, incubation temperature) .
  • Structure-activity relationship (SAR) modeling : Use computational tools (e.g., CoMFA) to isolate substituent effects from experimental noise .
  • Crystallographic data : Correlate bioactivity with molecular conformation; e.g., planar oxime esters show stronger binding to fungal cytochrome P450 enzymes .

Q. How can stereochemistry at the oxime moiety be controlled, and what are its implications?

  • Stereoselective synthesis : Use chiral catalysts (e.g., L-proline) or low-temperature conditions to favor E- or Z-isomers .
  • Bioactivity impact : E-isomers exhibit 2–3× higher insecticidal activity due to optimal alignment with acetylcholinesterase active sites .
  • Analytical challenges : Differentiate isomers via NOESY NMR or circular dichroism .

Methodological Notes

  • Synthetic optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
  • Crystallization challenges : Use mixed solvents (petroleum ether/ethyl acetate) to avoid oiling-out during recrystallization .
  • Bioassay design : Include positive controls (e.g., carbendazim for fungi) and validate via triplicate experiments to reduce variability .

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